5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene
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Overview
Description
5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route involves the nitration of a precursor compound, followed by bromination and chlorination under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Halogen atoms can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogen atoms influences its reactivity and interaction with other molecules. These interactions can affect various biochemical pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene include:
5-Bromo-1,3-dichloro-2-isopropoxybenzene: This compound has an isopropoxy group instead of a nitrophenoxy group.
1-Bromo-3,4-dichlorobenzene: Lacks the nitrophenoxy group but shares the bromine and chlorine substitutions.
Properties
CAS No. |
383180-97-0 |
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Molecular Formula |
C12H6BrCl2NO3 |
Molecular Weight |
362.99 g/mol |
IUPAC Name |
5-bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H |
InChI Key |
XCNZXCSEEBFTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
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